

# (R)-3-Aminopiperidine CAS number and molecular structure

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## Compound of Interest

Compound Name: (R)-3-Aminopiperidine

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## An In-depth Technical Guide to (R)-3-Aminopiperidine

This technical guide provides a comprehensive overview of **(R)-3-Aminopiperidine**, a critical chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

## Core Compound Information

**(R)-3-Aminopiperidine** is a chiral cyclic amine that serves as a vital building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the target molecules.

## Molecular Structure and Identifiers

The molecular structure of **(R)-3-Aminopiperidine** consists of a piperidine ring with an amino group at the 3-position in the (R)-configuration.

Molecular Structure:

Identifier	Value	Reference(s)
CAS Number	127294-73-9	
Molecular Formula	C5H12N2	[1]
Molecular Weight	100.17 g/mol	[1]
IUPAC Name	(3R)-piperidin-3-amine	[2]
SMILES	<chem>N[C@@H]1CCCCNC1</chem>	
InChI Key	GGPNYXIOFZLNKW-ZJIMSODOSA-N	

## Physicochemical Properties of Derivatives

Quantitative data for **(R)-3-Aminopiperidine** and its commonly used derivatives are summarized below.

Property	(R)-3-Aminopiperidine Dihydrochloride	(R)-3-(Boc-amino)piperidine
CAS Number	334618-23-4	309956-78-3
Molecular Formula	C5H14Cl2N2	C10H20N2O2
Molecular Weight	173.08 g/mol	200.28 g/mol
Appearance	Solid	White powder
Melting Point	190-195 °C	121.0 to 125.0 °C
Solubility	Good solubility in water	Soluble in ethanol and methanol
Optical Activity	$[\alpha]_D -2.0 \pm 0.5^\circ$ , c = 1 in H2O	Not specified

## Pharmaceutical Significance and Applications

**(R)-3-Aminopiperidine** is a key structural motif in a number of active pharmaceutical ingredients (APIs), most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. These

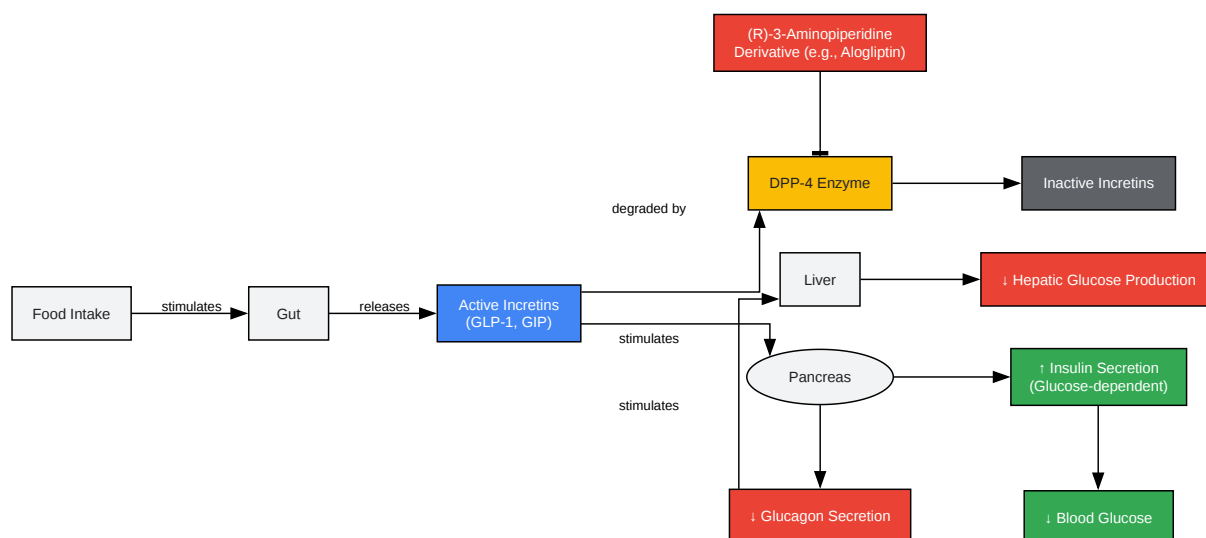
oral hypoglycemic agents are used for the treatment of type 2 diabetes.

The primary application of **(R)-3-Aminopiperidine** is in the synthesis of Alogliptin and Linagliptin, both potent and selective DPP-4 inhibitors.[3][4][5] The chirality at the 3-position of the piperidine ring is essential for the high affinity and selectivity of these drugs for the DPP-4 enzyme.

## Mechanism of Action: DPP-4 Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[6][7] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs derived from **(R)-3-Aminopiperidine** increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.[8][9]

The following diagram illustrates the signaling pathway of DPP-4 inhibition.



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### DPP-4 Inhibition Signaling Pathway

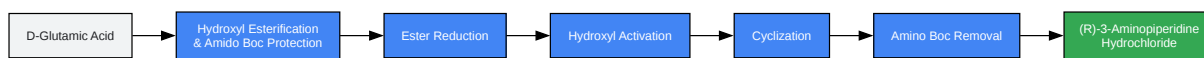
## Synthesis of (R)-3-Aminopiperidine

Several synthetic routes to **(R)-3-Aminopiperidine** have been developed, often starting from chiral precursors or employing asymmetric synthesis methodologies. Below are summaries of key experimental protocols.

### Synthesis from D-Glutamic Acid

This method involves a multi-step synthesis starting from the readily available chiral building block, D-glutamic acid.<sup>[10]</sup>

Experimental Workflow:



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### Synthesis from D-Glutamic Acid Workflow

Detailed Methodology: A detailed, step-by-step protocol for this synthesis is outlined in patent literature.<sup>[10]</sup> The key transformations involve the protection of the amino group and esterification of the carboxylic acid, followed by reduction of the ester, activation of the resulting hydroxyl group, intramolecular cyclization to form the piperidine ring, and final deprotection to yield the desired product.

## Asymmetric Synthesis using Transaminase

A biocatalytic approach using a transaminase enzyme offers a green and efficient route to **(R)-3-Aminopiperidine** derivatives.<sup>[11][12]</sup>

### Experimental Protocol Outline:

- **Substrate Preparation:** An N-protected 3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) is used as the substrate.
- **Enzymatic Reaction:** The protected 3-piperidone is subjected to an asymmetric amination reaction catalyzed by a specific  $\omega$ -transaminase in the presence of an amino donor (e.g., isopropylamine). The reaction is typically carried out in a buffered aqueous solution, sometimes with an organic co-solvent, at a controlled pH and temperature.
- **Workup and Isolation:** After the reaction is complete, the product, N-protected **(R)-3-aminopiperidine**, is extracted from the reaction mixture using an organic solvent.
- **Deprotection:** The protecting group (Boc or Cbz) is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield **(R)-3-Aminopiperidine**, which can then be converted to its salt form, such as the dihydrochloride.

## Synthesis via Chiral Resolution

Another common approach involves the synthesis of racemic 3-aminopiperidine followed by resolution of the enantiomers.

Experimental Protocol Outline:

- **Salt Formation:** Racemic 3-aminopiperidine is reacted with a chiral resolving agent, such as D-mandelic acid, in a suitable solvent.[\[4\]](#)
- **Diastereomeric Crystallization:** The two diastereomeric salts formed will have different solubilities, allowing for the selective crystallization of one diastereomer.
- **Isolation and Liberation of the Free Base:** The crystallized diastereomeric salt of **(R)-3-aminopiperidine** is isolated by filtration. The free **(R)-3-aminopiperidine** is then liberated by treatment with a base.

## Analytical Data

While a comprehensive set of fully assigned spectra is beyond the scope of this guide, representative spectral data information is provided below.

Analytical Technique	Data Reference
<sup>1</sup> H NMR	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
<sup>13</sup> C NMR	<a href="#">[15]</a> <a href="#">[16]</a>
IR Spectroscopy	<a href="#">[15]</a>
Mass Spectrometry	<a href="#">[12]</a> <a href="#">[17]</a>

Note on Spectral Data: The <sup>13</sup>C NMR spectra of Boc-protected piperidines may show broadened signals for the carbon atoms adjacent to the nitrogen due to the presence of rotamers.[\[15\]](#)

## Safety Information

**(R)-3-Aminopiperidine** dihydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal

protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

This guide provides a foundational understanding of **(R)-3-Aminopiperidine** for its application in research and development. For detailed, specific protocols and safety procedures, it is essential to consult the primary literature and relevant safety data sheets.

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